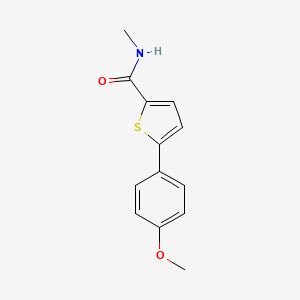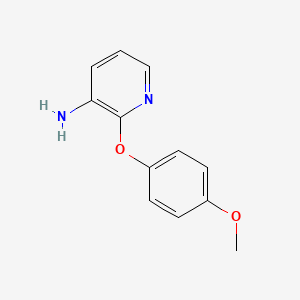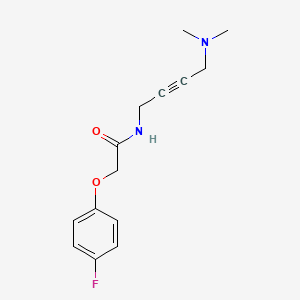
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide” is a synthetic organic compound that features a dimethylamino group, a butynyl chain, a fluorophenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide” typically involves multiple steps:
Formation of the Butynyl Chain: The butynyl chain can be synthesized through alkylation reactions involving propargyl bromide and dimethylamine.
Attachment of the Fluorophenoxy Group: This step involves the nucleophilic substitution of a fluorophenol derivative with the butynyl intermediate.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acetamide moiety, potentially converting it to an amine.
Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Amines derived from the acetamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of more complex molecules.
Biology
In biological research, it may be explored for its potential as an enzyme inhibitor or receptor modulator, given its structural features.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of “N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide” would depend on its specific target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include enzymes involved in metabolic pathways or receptors in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide
- N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-bromophenoxy)acetamide
Uniqueness
The presence of the fluorophenoxy group in “N-(4-(dimethylamino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide” may confer unique properties such as increased metabolic stability or altered binding affinity compared to its chloro- or bromo- analogs.
Properties
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-17(2)10-4-3-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,9-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOYZQPMFHDALT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)COC1=CC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
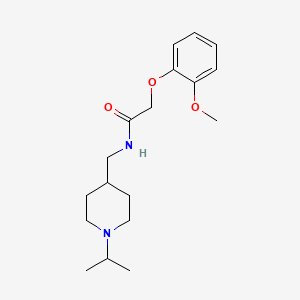
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-ethoxyacetamide](/img/structure/B2375722.png)
![N-{3-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]propyl}prop-2-enamide](/img/structure/B2375723.png)
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
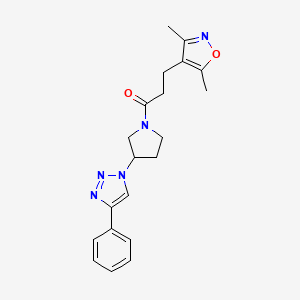
![3-Bromo-11-oxatricyclo[6.2.1.02,7]undeca-2(7),3,5-triene](/img/structure/B2375728.png)
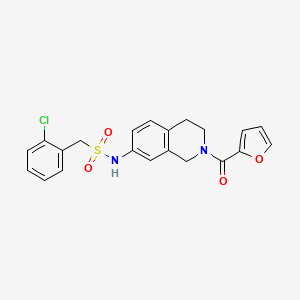
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
![N-[4-(acetylamino)phenyl]-5-amino-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2375733.png)
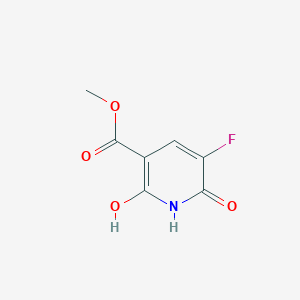
![N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2375735.png)
